molecular formula C15H16Cl2Si B14647461 Dichloro(2,2-diphenylethyl)methylsilane CAS No. 53888-97-4

Dichloro(2,2-diphenylethyl)methylsilane

Cat. No.: B14647461
CAS No.: 53888-97-4
M. Wt: 295.3 g/mol
InChI Key: XICPMMBDLCZZCL-UHFFFAOYSA-N
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Description

Dichloro(2,2-diphenylethyl)methylsilane is a moisture-sensitive organosilane reagent primarily utilized as a key synthetic intermediate in organic and organometallic chemistry. Its structure, featuring two hydrolytically labile chlorine atoms, makes it a valuable precursor for generating other functional silanes. Researchers employ this compound to introduce the methyl(2,2-diphenylethyl)silyl group into target molecules, which can be leveraged for further synthetic transformations or as a protecting group in complex multi-step synthesis. Like similar dichloro-organosilanes, it is expected to react vigorously with water, alcohols, and other protic reagents to form silanols and siloxanes, which are foundational reactions in silicone chemistry and materials science . Given its structural features, this silane may find specific research applications in the development of novel silicone-based polymers, surface modification of inorganic materials, and as a building block for sophisticated ligand systems in catalysis. Handling requires strict adherence to inert atmospheric conditions (e.g., under nitrogen or argon) to prevent premature hydrolysis and maintain reagent integrity . As a highly specialized chemical, it is offered For Research Use Only and is strictly intended for use in a laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use, as this class of compounds is typically corrosive and causes severe skin burns and eye damage .

Properties

CAS No.

53888-97-4

Molecular Formula

C15H16Cl2Si

Molecular Weight

295.3 g/mol

IUPAC Name

dichloro-(2,2-diphenylethyl)-methylsilane

InChI

InChI=1S/C15H16Cl2Si/c1-18(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

XICPMMBDLCZZCL-UHFFFAOYSA-N

Canonical SMILES

C[Si](CC(C1=CC=CC=C1)C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(2,2-diphenylethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 2,2-diphenylethylmagnesium bromide with methyltrichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2,2-diphenylethyl)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.

    Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or Grignard reagents, which can replace the chlorine atoms with other groups.

    Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

    Substitution Reactions: The major products are substituted silanes with different functional groups.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Reduction: The major products are silanes with fewer chlorine atoms.

Scientific Research Applications

Dichloro(2,2-diphenylethyl)methylsilane has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-based chemistry and reactions.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based products.

Mechanism of Action

The mechanism of action of dichloro(2,2-diphenylethyl)methylsilane involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and the silicon-carbon bond. The compound can interact with different molecular targets and pathways, depending on the specific reaction and conditions. For example, in substitution reactions, the chlorine atoms can be replaced by other groups, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Functional Material Development

  • Surface Modification : Dichlorodimethylsilane (CAS 75-78-5) is widely used for hydrophobization of surfaces . The diphenylethyl variant may offer enhanced hydrophobicity and durability due to aromatic π-stacking interactions.
  • Electroactive Materials : Methoxyethyl-substituted dichlorosilanes (e.g., Dichloro(2-methoxyethyl)methylsilane) are intermediates in ion-conductive polymers . The diphenylethyl group could instead promote charge transport in organic semiconductors.

Toxicity and Handling

  • Dichlorodimethylsilane (CAS 75-78-5) has acute toxicity (LC50 inhalation: 0.6–2.5 mg/L) and requires stringent handling .
  • Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) poses similar risks, with a flash point of 35°C indicating flammability .
  • This compound : While specific data are lacking, its higher molecular weight and lower volatility may reduce inhalation hazards compared to smaller dichlorosilanes.

Research Findings and Trends

  • Structural Modifications : Introducing bulky aryl groups (e.g., diphenylethyl) into dichlorosilanes enhances thermal stability and modifies solubility, as seen in polyimide systems .
  • Reactivity Control : Steric hindrance from 2,2-diphenylethyl groups can slow hydrolysis, enabling controlled functionalization in multi-step syntheses .
  • Emerging Applications : Dichlorosilanes with complex substituents are being explored for advanced coatings and electronic materials, leveraging their tunable reactivity and stability .

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